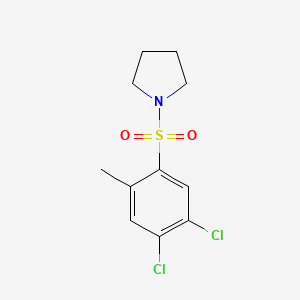amine CAS No. 1206125-70-3](/img/structure/B602947.png)
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound with a complex structure that includes a chloro group, a methoxypropyl group, a methyl group, and a propoxybenzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Sulfonamide Group: This step involves the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide group.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxypropyl Group: This step involves the reaction of the intermediate compound with 3-methoxypropylamine under suitable conditions.
Methylation and Propoxylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes.
作用機序
The mechanism of action of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide
- 5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)-4-pyrimidine carboxamide
Uniqueness
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](3-methoxypropyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
特性
CAS番号 |
1206125-70-3 |
|---|---|
分子式 |
C14H22ClNO4S |
分子量 |
335.8g/mol |
IUPAC名 |
5-chloro-N-(3-methoxypropyl)-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C14H22ClNO4S/c1-4-7-20-13-9-11(2)12(15)10-14(13)21(17,18)16-6-5-8-19-3/h9-10,16H,4-8H2,1-3H3 |
InChIキー |
GRJJOIBJBYVEJA-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Hydroxyphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B602865.png)

amine](/img/structure/B602868.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602870.png)
![4-Methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]piperidine](/img/structure/B602871.png)
![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B602872.png)

amine](/img/structure/B602877.png)

amine](/img/structure/B602880.png)
![(2-Hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B602882.png)
![Bis(2-hydroxyethyl)[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602885.png)
![Bis(2-hydroxyethyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602886.png)
![Bis(2-hydroxyethyl)[(4-bromo-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B602887.png)
